

# 1-(3-Nitrophenyl)ethanol physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(3-Nitrophenyl)ethanol

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An In-depth Technical Guide to **1-(3-Nitrophenyl)ethanol**: Core Physical and Chemical Properties for Researchers and Drug Development Professionals

## Introduction

**1-(3-Nitrophenyl)ethanol** is an aromatic alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a nitro group on the phenyl ring, makes it a versatile intermediate for the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-(3-Nitrophenyl)ethanol**, along with detailed experimental protocols for its synthesis.

## Physicochemical Properties

The physical and chemical properties of **1-(3-Nitrophenyl)ethanol** are summarized below. It is important to note that some properties may vary depending on whether the compound is a racemic mixture or a specific enantiomer ((R) or (S)).

## General and Physical Properties

Property	Value	Source
CAS Number	5400-78-2 (racemic)[1][2][3][4] [5][6][7]	N/A
103966-65-0 ((S)-enantiomer) [8][9]	N/A	
76116-24-0 ((R)-enantiomer) [10][11][12]	N/A	
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub> [2][3][4][5][6][7]	N/A
Molecular Weight	167.16 g/mol [2][3][4][6][7][9] [10]	N/A
Appearance	Off-white to light yellow solid[3]	N/A
Melting Point	60-66 °C[4][13]	62.5 °C[3]
84-85 °C ((S)-enantiomer)[8]	N/A	
Boiling Point	281.3 °C at 760 mmHg[1][6]	154-155 °C at 9 Torr[3]
Density	1.2049 g/cm <sup>3</sup> at 31 °C[3]	1.263 g/cm <sup>3</sup> [6][8]
pKa	13.89 ± 0.20 (Predicted)[3]	N/A
Flash Point	124.2 °C[1][6]	N/A

## Spectral Data

Spectrum Type	Key Peaks/Shifts	Source
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 1.37-1.50 (dd, 3H), 4.77-4.85 (m, 1H), 5.22 (d, 1H), 7.58-7.64 (dd, 1H), 7.78 (d, 1H), 8.69 (s, 1H)	[14]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ 16.11, 74.97, 88.0, 121.53, 123.84, 129.95, 133.21, 135.00, 140.38, 148.83	[14]
IR (KBr pellet, ν <sub>max</sub> /cm <sup>-1</sup> )	3445, 3310 (O-H stretch), 3055, 2819, 1536 (N-O stretch), 1441, 1327	[14]

## Chemical Properties and Reactivity

**Stability:** **1-(3-Nitrophenyl)ethanol** is stable under recommended storage temperatures and pressures.[13] It should be stored in a tightly-closed container in a cool, dry, well-ventilated area.[13]

**Reactivity and Incompatible Materials:** The compound should be kept away from strong oxidizing agents.[13] Hazardous decomposition products include carbon oxides and nitrogen oxides.[13]

## Experimental Protocols

The most common synthetic route to **1-(3-Nitrophenyl)ethanol** is the reduction of 3'-nitroacetophenone.[15] Sodium borohydride (NaBH<sub>4</sub>) is a frequently used reducing agent due to its selectivity for the carbonyl group over the nitro group.[15]

## Synthesis of 1-(3-Nitrophenyl)ethanol via Reduction of 3'-Nitroacetophenone

Materials:

- 3'-Nitroacetophenone (0.013 mol)[16]

- Methanol (30 cm<sup>3</sup>)[16]
- Sodium borohydride (NaBH<sub>4</sub>) (0.016 mol)[16]
- Distilled water
- Diethyl ether or Dichloromethane

#### Procedure:

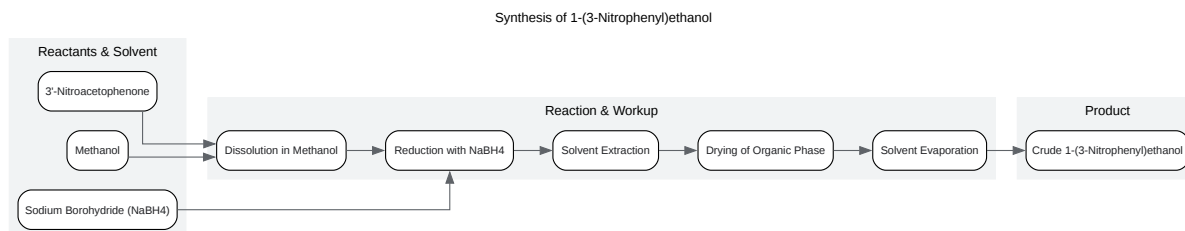
- Dissolve 0.013 mol of 3'-nitroacetophenone in 30 cm<sup>3</sup> of methanol in a 250 cm<sup>3</sup> flask equipped with a reflux condenser.[16] Heat the mixture gently until the 3'-nitroacetophenone is completely dissolved.[16]
- Cool the solution in an external ice bath.[16]
- Slowly add 0.016 mol of sodium borohydride to the cooled suspension in portions.[16][17]
- Stir the mixture occasionally for 15 minutes.[16] Some protocols suggest stirring for 3 hours without cooling after the addition of NaBH<sub>4</sub>. [17]
- Add 20 cm<sup>3</sup> of distilled water and boil the mixture under reflux for 30 minutes.[16]
- After cooling, extract the reaction mixture twice with 30 cm<sup>3</sup> of ether or dichloromethane.[16][17]
- Wash the combined organic phases with water.[17]
- Dry the organic layer over anhydrous sodium sulfate.[17]
- Evaporate the solvent to yield the crude **1-(3-Nitrophenyl)ethanol**. [15][17]

Purification: The crude product can be purified by recrystallization or column chromatography. [15]

## Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **1-(3-Nitrophenyl)ethanol** from 3'-nitroacetophenone.



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